4-Desmethyl-2-methyl Celecoxib-d4 is a deuterated derivative of Celecoxib, a non-steroidal anti-inflammatory drug (NSAID) primarily used for its selective inhibition of cyclooxygenase-2 (COX-2). This compound is notable for its applications in scientific research, particularly in pharmacokinetic studies and the investigation of COX-2 inhibition mechanisms.
The synthesis of 4-Desmethyl-2-methyl Celecoxib-d4 typically involves chemical reactions that modify the structure of the parent compound, Celecoxib. One common synthetic route includes:
These methods ensure the production of high-purity compounds suitable for further analysis and application in research.
4-Desmethyl-2-methyl Celecoxib-d4 can undergo various chemical reactions typical of sulfonamides and aromatic compounds:
These reactions are essential for exploring potential derivatives and analogs that may exhibit enhanced therapeutic effects or altered pharmacokinetic profiles.
The mechanism of action for 4-Desmethyl-2-methyl Celecoxib-d4 primarily involves its role as a selective inhibitor of COX-2. By binding to the active site of the enzyme cyclooxygenase, it prevents the conversion of arachidonic acid into prostaglandins—key mediators in the inflammatory response. This inhibition leads to reduced inflammation and pain relief in conditions such as arthritis .
The physical properties of 4-Desmethyl-2-methyl Celecoxib-d4 include:
Chemical properties include stability under room temperature conditions but may require specific handling due to its controlled status . The compound has a short shelf life, necessitating careful inventory management.
4-Desmethyl-2-methyl Celecoxib-d4 is extensively utilized in scientific research for:
This compound's unique properties make it invaluable in advancing our understanding of NSAIDs and their therapeutic potential.
4-Desmethyl-2-methyl Celecoxib-d4 (chemical formula: C₁₇H₁₀D₄F₃N₃O₂S; CAS: 544686-20-6) is a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib [4] [5]. Its structure features deuterium atoms (²H or D) at four specific hydrogen sites within the benzenesulfonamide ring, replacing protium (¹H) atoms [1] [5]. This isotopic modification preserves the core pharmacophore of celecoxib—a 1,5-diarylpyrazole scaffold—while altering its pharmacokinetic properties. The parent compound, 4-desmethyl-2-methyl celecoxib (non-deuterated; CAS: 170569-99-0), serves as the base molecule with a methyl group at the pyrazole 2-position and absence of a methyl group at the 4-phenyl position [3] [4].
Table 1: Structural and Isotopic Features
Property | Specification |
---|---|
Molecular Formula | C₁₇H₁₀D₄F₃N₃O₂S |
Molecular Weight | 385.40 g/mol |
Deuterium Positions | Four deuterium atoms on benzenesulfonamide ring |
Parent Compound | 4-Desmethyl-2-methyl celecoxib (C₁₇H₁₄F₃N₃O₂S) |
Key Functional Groups | Trifluoromethyl pyrazole, sulfonamide |
Deuterated analogs like 4-Desmethyl-2-methyl Celecoxib-d4 leverage the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit greater stability than carbon-hydrogen bonds due to lower vibrational frequency and higher bond dissociation energy [5]. This reduces the rate of cytochrome P450 (CYP)-mediated metabolism—particularly by CYP2C9—extending the compound’s half-life and altering its metabolic profile [6]. Researchers use this deuteration to:
The development of 4-Desmethyl-2-methyl Celecoxib-d4 is rooted in efforts to refine celecoxib (FDA-approved 1998), a landmark COX-2 inhibitor designed to minimize gastrointestinal toxicity associated with non-selective NSAIDs [2] [7]. Key milestones include:
Table 2: Evolution of Celecoxib Analogs
Compound | Key Features | Research Significance |
---|---|---|
Celecoxib | First selective COX-2 inhibitor (IC₅₀: 40 nM) | Validated COX-2 as target for inflammation |
4-Desmethyl-2-methyl celecoxib | Methyl modification; IC₅₀: 69 nM for COX-2 | Improved metabolic stability |
4-Desmethyl-2-methyl Celecoxib-d4 | Deuterated variant; MW: 385.40 g/mol | Metabolic tracer for pharmacokinetic studies |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: